molecular formula C6H2BrF4N B6160729 4-bromo-5-fluoro-2-(trifluoromethyl)pyridine CAS No. 1805249-20-0

4-bromo-5-fluoro-2-(trifluoromethyl)pyridine

Cat. No.: B6160729
CAS No.: 1805249-20-0
M. Wt: 243.98 g/mol
InChI Key: MAXDPUAKHCTLDZ-UHFFFAOYSA-N
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Description

Significance of Polyfunctionalized Pyridines in Chemical Research

Polyfunctionalized pyridines are pyridine (B92270) rings adorned with multiple and varied substituent groups. This structural complexity makes them exceptionally versatile building blocks in medicinal chemistry and materials science. nih.gov The precise arrangement of different functional groups around the pyridine core can modulate its electron density, steric profile, solubility, and capacity for intermolecular interactions. enpress-publisher.com

In drug discovery, these scaffolds are considered "privileged structures" because they can interact with a wide range of biological targets. dovepress.comresearchgate.net The introduction of diverse functional groups enables the creation of large chemical libraries for high-throughput screening, accelerating the identification of new therapeutic agents. nih.gov Pyridine derivatives have demonstrated a wide spectrum of pharmacological activities, and their adaptability as starting materials for further structural modifications has significant implications for medicinal chemistry. enpress-publisher.comnih.gov

Strategic Importance of Trifluoromethyl and Halogen Substituents in Pyridine Chemistry

The incorporation of fluorine-containing groups and halogens onto the pyridine ring is a powerful and widely used strategy in modern synthetic chemistry to enhance molecular properties. nih.govresearchoutreach.org

Trifluoromethyl Group (CF₃): The trifluoromethyl group is a key substituent in the design of many modern agrochemicals and pharmaceuticals. nih.govresearchoutreach.org Its strong electron-withdrawing nature (Hammett constant σₚ = 0.54) significantly alters the electronic properties of the pyridine ring. nih.gov This modification can lead to:

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation and thereby increasing the in vivo half-life of a drug.

Enhanced Lipophilicity: The CF₃ group increases the molecule's affinity for lipid environments, which can improve its ability to cross cell membranes.

Improved Binding Affinity: The unique electronic and steric properties of the CF₃ group can lead to stronger and more specific interactions with biological targets.

The impact of this group is highlighted by the fact that in the crop protection industry, over half of the pesticides introduced in the last two decades are fluorinated, with a significant portion containing a trifluoromethyl group. nih.govjst.go.jp

Halogen Substituents (F, Cl, Br, I): Halogen atoms, particularly fluorine and bromine, serve distinct but complementary roles.

Fluorine: Beyond its presence in the CF₃ group, a single fluorine atom can block sites of metabolic oxidation and modulate the basicity (pKa) of the pyridine nitrogen, affecting its physiological absorption and distribution.

Bromine: The bromo substituent is of immense strategic importance in synthetic chemistry. The carbon-bromine bond serves as a versatile reactive handle for a wide array of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. nih.gov This allows for the straightforward introduction of complex carbon and heteroatom fragments, making bromo-pyridines invaluable intermediates for building molecular diversity. nih.govuzh.ch

The synergistic combination of a trifluoromethyl group and halogen atoms on a pyridine ring, as seen in 4-bromo-5-fluoro-2-(trifluoromethyl)pyridine, creates a highly versatile platform for the synthesis of complex, high-value molecules.

Overview of Research Directions for this compound Systems

While detailed research findings on the specific compound This compound are not extensively documented in publicly available literature, its structure suggests clear and important research applications based on the reactivity of analogous compounds. The primary research direction for this molecule is its use as an advanced intermediate in organic synthesis, leveraging the distinct reactivity of its substituents.

The key research applications are centered on the strategic modification of the carbon-bromine bond:

Palladium-Catalyzed Cross-Coupling: The bromo group at the 4-position is an ideal site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups. Such reactions are fundamental in constructing the core structures of many modern pharmaceuticals and agrochemicals.

Synthesis of Novel Bioactive Molecules: By reacting the bromo-pyridine intermediate with various boronic acids (Suzuki coupling) or other organometallic reagents, researchers can generate libraries of novel compounds. These new molecules can then be screened for a range of biological activities, including herbicidal, fungicidal, insecticidal, and therapeutic properties.

The trifluoromethyl group at the 2-position and the fluoro group at the 5-position act as powerful modulators of the pyridine ring's electronic properties, influencing the reactivity of the bromo group and imparting desirable characteristics (metabolic stability, binding affinity) to the final products. Isomeric trifluoromethyl-pyridines are key intermediates in the synthesis of numerous commercialized products, underscoring the industrial importance of this class of compounds. nih.govresearchoutreach.org For example, different isomers are used to produce herbicides like Flazasulfuron and Pyroxsulam, which rely on the unique properties conferred by the trifluoromethyl-pyridine core. nih.govresearchoutreach.org

Future research involving this compound will likely focus on its application in the synthesis of complex, highly functionalized molecules for evaluation in crop protection and pharmaceutical discovery programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1805249-20-0

Molecular Formula

C6H2BrF4N

Molecular Weight

243.98 g/mol

IUPAC Name

4-bromo-5-fluoro-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C6H2BrF4N/c7-3-1-5(6(9,10)11)12-2-4(3)8/h1-2H

InChI Key

MAXDPUAKHCTLDZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)F)Br

Purity

95

Origin of Product

United States

Reaction Mechanisms and Reactivity Profiles of 4 Bromo 5 Fluoro 2 Trifluoromethyl Pyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Trifluoromethylpyridinesresearchgate.netlibretexts.org

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for electron-poor aromatic systems. wikipedia.org The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org For SNAr to occur, the aromatic ring must be activated by at least one strong electron-withdrawing group positioned ortho or para to the leaving group. libretexts.orgwikipedia.org

In 4-bromo-5-fluoro-2-(trifluoromethyl)pyridine, the pyridine (B92270) nitrogen and the C2-trifluoromethyl group work in concert to activate the ring for nucleophilic attack.

Trifluoromethyl Group (-CF3): Located at the C2 position, this group strongly deactivates the ring towards electrophilic substitution and, conversely, activates it for nucleophilic substitution. Its electron-withdrawing nature helps to stabilize the negative charge of the intermediate Meisenheimer complex, particularly when the attack occurs at positions that allow for resonance delocalization onto this group.

Halogen Positions: The bromine atom is at the C4 position (para to the nitrogen), and the fluorine atom is at the C5 position (meta to the nitrogen, but ortho to the bromine and meta to the CF3 group). The activating effect of the electron-withdrawing groups is most pronounced at the ortho and para positions. Therefore, the C4 position, being para to the ring nitrogen, is significantly activated. The C5 position is less activated by the nitrogen (meta position) but is influenced by the adjacent bromine and the C2-trifluoromethyl group.

The combined effect of these substituents makes the pyridine ring a viable substrate for SNAr reactions, with nucleophilic attack being plausible at both the C4 and C5 positions, depending on the reaction conditions and the nature of the nucleophile.

Contrary to SN2 reactions where I > Br > Cl > F is the typical leaving group trend, the order is often inverted in SNAr reactions to F > Cl ≈ Br > I. wikipedia.org This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to the initial nucleophilic attack, which is the rate-limiting step.

For this compound, this principle suggests that the fluorine at C5 could be preferentially displaced by a nucleophile over the bromine at C4, assuming similar levels of ring activation at both sites. Therefore, reactions with nucleophiles like alkoxides, amines, or thiolates could potentially lead to selective substitution at the C5 position.

Cross-Coupling Reactions Involving this compound as a Substrateresearchgate.netmdpi.com

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com The differential reactivity of the C-Br and C-F bonds in this compound allows for selective functionalization. The C-Br bond is significantly more reactive than the C-F bond in typical palladium-catalyzed oxidative addition steps.

Palladium catalysts are widely used for coupling reactions involving aryl halides. nih.gov

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide. beilstein-journals.orgnih.gov For this compound, the Suzuki-Miyaura reaction is expected to occur selectively at the C4-Br position. This allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at this site while leaving the C-F bond intact for potential subsequent transformations. nih.govscispace.com

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.orgnih.gov Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling of this compound would proceed selectively at the more reactive C-Br bond, enabling the synthesis of 4-alkynyl-5-fluoro-2-(trifluoromethyl)pyridine derivatives. acs.orgsoton.ac.uknih.gov

ReactionTypical ReagentsCatalyst SystemTypical ConditionsProduct Type
Suzuki-MiyauraAr-B(OH)₂Pd(PPh₃)₄, Pd(dppf)Cl₂Base (e.g., Na₂CO₃, K₂CO₃), Solvent (e.g., Toluene, Dioxane), Heat4-Aryl-5-fluoro-2-(trifluoromethyl)pyridine
SonogashiraTerminal AlkynePd(PPh₃)₂Cl₂, CuIBase (e.g., Et₃N, piperidine), Solvent (e.g., THF, DMF), RT to Heat4-Alkynyl-5-fluoro-2-(trifluoromethyl)pyridine

Beyond palladium, other transition metals can be employed for the functionalization of fluorinated heterocycles. nih.govbeilstein-journals.org Nickel catalysts, for instance, have emerged as a cost-effective alternative to palladium for various cross-coupling reactions and can sometimes offer different reactivity or selectivity profiles. acs.orgacs.org Copper-catalyzed reactions are also prevalent, particularly for C-N and C-O bond formation. These alternative catalytic systems could potentially be used to functionalize this compound, either at the C-Br bond or by activating the C-F bond under specific conditions.

Directed Metalation and Functionalization of this compound Derivativesresearchgate.net

Directed ortho-metalation (DoM) is a powerful method for the regioselective deprotonation and subsequent functionalization of substituted aromatic and heteroaromatic compounds. harvard.edu The directing group coordinates to an organolithium base, directing deprotonation to an adjacent position. In pyridine systems, halogens and other functional groups can act as directing groups.

For this compound, there are two available ring protons at the C3 and C6 positions. The acidity of these protons is enhanced by the electron-withdrawing effects of the surrounding substituents.

The proton at C3 is situated between the bromo and trifluoromethyl groups.

The proton at C6 is adjacent to the pyridine nitrogen and the fluoro group.

Based on studies of similar compounds, such as 2-bromo-4-(trifluoromethyl)pyridine (B130479) which undergoes regioselective deprotonation at C3, it is plausible that a strong, non-nucleophilic base like lithium diisopropylamide (LDA) could selectively deprotonate this compound. sigmaaldrich.com The resulting lithiated intermediate can then be trapped with a variety of electrophiles (e.g., CO₂, I₂, aldehydes), allowing for the introduction of new functional groups at a specific position on the pyridine ring. The precise site of metalation (C3 vs. C6) would depend on a complex interplay of steric and electronic factors, including the directing ability of the various substituents.

Regioselective Deprotonation Strategies

The acidity of the C-H bonds on the pyridine ring is enhanced by the electron-withdrawing substituents, making regioselective deprotonation a viable strategy for functionalization. The most acidic proton is expected to be at the C-3 position, flanked by the electron-withdrawing trifluoromethyl group at C-2 and the bromine atom at C-4. The C-6 proton would be the next most acidic.

The choice of base is crucial for achieving high regioselectivity. Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often employed for the deprotonation of substituted pyridines. The regioselectivity can be influenced by factors such as the solvent, temperature, and the presence of additives. For instance, in the presence of directing groups, metalation can be guided to a specific position. While specific studies on this compound are not extensively documented in publicly available literature, related systems suggest that deprotonation would likely occur at the C-3 position.

Table 1: Predicted Regioselectivity of Deprotonation

Position Predicted Acidity Rationale
C-3 Most Acidic Inductive effect of adjacent CF3 and Br groups

Trapping of Organometallic Intermediates with Electrophiles

Once the pyridyl anion is generated through deprotonation, it can be trapped with a variety of electrophiles to introduce new functional groups. This two-step sequence provides a powerful method for the synthesis of diverse derivatives.

The organometallic intermediate, typically a lithium or magnesium species, is highly reactive and will readily attack electrophiles such as aldehydes, ketones, esters, alkyl halides, and sources of "E+". The success of this trapping step depends on the stability of the organometallic intermediate and the reactivity of the chosen electrophile.

Table 2: Potential Electrophiles for Trapping Organometallic Intermediates

Electrophile Functional Group Introduced
Aldehydes/Ketones Hydroxyalkyl
Esters Acyl
Alkyl halides Alkyl
Carbon dioxide Carboxylic acid
Disulfides Thioether

Electrophilic and Radical Pathways in the Derivatization of this compound

As mentioned, direct electrophilic aromatic substitution on the highly electron-deficient this compound ring is challenging and generally requires harsh reaction conditions. The pyridine nitrogen can also be protonated or coordinate to Lewis acids under typical electrophilic substitution conditions, further deactivating the ring. If substitution were to occur, it would be directed to the C-3 or C-5 positions, which are less deactivated than the C-2, C-4, and C-6 positions. However, given the existing substitution pattern, functionalization at the C-3 position would be the most likely, if achievable.

Radical reactions, on the other hand, offer a more viable pathway for the functionalization of electron-deficient heterocycles. The Minisci reaction, which involves the addition of a carbon-centered radical to a protonated heteroaromatic ring, is a classic example. In the case of this compound, radical addition would be expected to occur preferentially at the C-6 position, which is sterically accessible and electronically favored for radical attack on the protonated pyridine. A variety of radical precursors can be used to generate alkyl, acyl, and other radicals for this purpose.

Chemo- and Regioselectivity in Reactions of this compound

The presence of multiple reactive sites in this compound—namely the C-Br bond, the C-F bond, and the remaining C-H bonds—necessitates careful consideration of chemo- and regioselectivity in its reactions.

Nucleophilic Aromatic Substitution (SNA_r): The electron-deficient nature of the ring makes it susceptible to SNA_r. The fluorine atom at the C-5 position is a potential site for substitution, as fluoride (B91410) is a good leaving group in such reactions. The bromine at C-4 is also a leaving group, but its reactivity in SNA_r is generally lower than that of fluorine in highly activated systems. The regioselectivity of nucleophilic attack will be dictated by the stability of the Meisenheimer intermediate, with attack typically favored at positions para or ortho to strongly electron-withdrawing groups. In this molecule, the C-4 and C-6 positions are most activated towards nucleophilic attack. Given the presence of a bromine at C-4, nucleophilic substitution is a likely reaction at this position.

Cross-Coupling Reactions: The C-Br bond is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high chemoselectivity, leaving the other functional groups on the ring intact. The choice of catalyst, ligand, and reaction conditions is critical to achieving the desired transformation efficiently.

Table 3: Summary of Potential Selective Reactions

Reaction Type Potential Site of Reaction Controlling Factors
Deprotonation C-3 Base strength, temperature, solvent
Nucleophilic Aromatic Substitution C-4 (Br), C-5 (F) Nucleophile identity, reaction conditions
Radical Substitution C-6 Radical source, reaction conditions

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 5 Fluoro 2 Trifluoromethyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and electronic environment of atoms within a molecule. For 4-bromo-5-fluoro-2-(trifluoromethyl)pyridine, a combination of one-dimensional and multidimensional NMR techniques would be essential for unambiguous structural assignment.

Multidimensional NMR Techniques (e.g., 2D-NMR for connectivity)

Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would be instrumental in assigning the proton and carbon signals of this compound.

HSQC: This experiment would reveal direct one-bond correlations between protons and the carbons to which they are attached. In this molecule, the two aromatic protons would each show a correlation to their respective carbon atoms in the pyridine (B92270) ring.

HMBC: This technique identifies longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be crucial for confirming the substitution pattern. For instance, the proton at position 3 would be expected to show correlations to the carbons at positions 2, 4, and 5, as well as the carbon of the trifluoromethyl group. Similarly, the proton at position 6 would show correlations to carbons at positions 2, 4, and 5. These correlations would definitively establish the relative positions of the substituents.

Fluorine-19 NMR Spectroscopy for Trifluoromethyl Group Analysis

Fluorine-19 is a highly sensitive nucleus for NMR spectroscopy, and its large chemical shift range provides detailed information about the electronic environment of fluorine atoms. nih.gov

The ¹⁹F NMR spectrum of this compound would be expected to show two distinct signals: one for the fluorine atom at position 5 and another for the trifluoromethyl group at position 2.

Trifluoromethyl Group (CF₃): The chemical shift of the CF₃ group at the C2 position of a pyridine ring is influenced by the other substituents. For comparison, the ¹⁹F NMR chemical shift for the CF₃ group in 2-fluoro-5-(trifluoromethyl)pyridine (B1310066) is reported to be in the region characteristic of trifluoromethyl groups attached to aromatic rings. sigmaaldrich.comsigmaaldrich.com The presence of the electron-withdrawing bromine and fluorine atoms on the ring in the target molecule would likely lead to a downfield shift of the CF₃ signal compared to simpler trifluoromethylpyridines.

Fluorine at C5: The fluorine atom at the C5 position would appear as a separate signal. Its chemical shift and coupling constants would be informative. It would likely show coupling to the proton at C6 and potentially a smaller long-range coupling to the proton at C3. Furthermore, coupling to the trifluoromethyl group (⁴JFF) might be observed.

Carbon-13 and Proton NMR Chemical Shift Analysis in Relation to Substitution

The chemical shifts in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic effects of the substituents on the pyridine ring. The bromo, fluoro, and trifluoromethyl groups are all electron-withdrawing, which will significantly influence the positions of the NMR signals. acs.orgnih.gov

Proton (¹H) NMR: The ¹H NMR spectrum would be expected to show two signals in the aromatic region, corresponding to the protons at positions 3 and 6.

Due to the strong electron-withdrawing nature of the adjacent trifluoromethyl group, the proton at C3 would likely be shifted significantly downfield.

The proton at C6 would be influenced by the adjacent fluorine at C5 and the bromine at C4, also resulting in a downfield chemical shift. The relative positions of these two signals would depend on the additive effects of all substituents.

Carbon (¹³C) NMR: The ¹³C NMR spectrum would display six distinct signals for the six carbon atoms of the pyridine ring and the trifluoromethyl group.

The carbons directly attached to the electronegative substituents (C2, C4, C5) would be expected to have their chemical shifts significantly affected.

The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms.

Predicted NMR Data Summary (based on analogs and substituent effects):

NucleusPredicted Chemical Shift Range (ppm)Expected Multiplicity and Key Couplings
¹H (H3)8.0 - 8.5Doublet or doublet of doublets (coupling to H6 and F5)
¹H (H6)8.5 - 9.0Doublet or doublet of doublets (coupling to H3 and F5)
¹³C (C2)145 - 155Quartet (due to coupling with CF₃)
¹³C (C3)120 - 130Singlet or doublet (coupling to F5)
¹³C (C4)115 - 125Singlet
¹³C (C5)150 - 160Doublet (large ¹JCF coupling)
¹³C (C6)140 - 150Singlet or doublet (coupling to F5)
¹³C (CF₃)120 - 130Quartet (large ¹JCF coupling)
¹⁹F (CF₃)-60 to -70Singlet or fine multiplet due to coupling with ring protons/fluorine
¹⁹F (F5)-110 to -130Multiplet (coupling to H6, H3, and possibly CF₃)

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid-state crystal, including bond lengths, bond angles, and intermolecular interactions. wikipedia.orgnih.gov While a specific crystal structure for this compound is not available, we can predict its key structural features based on related compounds.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

The geometry of the pyridine ring is expected to be largely planar, though minor distortions may arise from the bulky substituents.

C-Br Bond Length: The carbon-bromine bond length is anticipated to be in the typical range for a bromine atom attached to an sp²-hybridized carbon of an aromatic ring (approximately 1.85-1.90 Å).

C-F Bond Length: The carbon-fluorine bond at C5 is expected to be short, characteristic of an aromatic C-F bond (around 1.33-1.36 Å).

C-C and C-N Bond Lengths: The bond lengths within the pyridine ring will be influenced by the electronic effects of the substituents. The strong electron-withdrawing groups may cause some shortening of adjacent bonds.

CF₃ Group Geometry: The trifluoromethyl group will exhibit a tetrahedral geometry around the carbon atom, with C-F bond lengths in the range of 1.32-1.35 Å.

Bond Angles: The internal bond angles of the pyridine ring may deviate slightly from the ideal 120° for an sp²-hybridized carbon due to steric strain and electronic repulsion between the substituents.

Predicted Bond Parameters:

ParameterPredicted Value
C4-Br Bond Length~1.88 Å
C5-F Bond Length~1.35 Å
C2-C(F₃) Bond Length~1.50 Å
C-F (in CF₃) Bond Length~1.34 Å
Ring C-C Bond Lengths1.37 - 1.40 Å
Ring C-N Bond Lengths1.33 - 1.35 Å
C3-C4-C5 Bond Angle~118° - 122°
F-C-F (in CF₃) Bond Angle~107° - 110°

Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of this compound would be governed by a variety of non-covalent interactions.

Halogen Bonding: The bromine atom at C4 is a potential halogen bond donor, and it could interact with the nitrogen atom of a neighboring pyridine ring or the fluorine atoms. Such interactions are known to play a significant role in the crystal engineering of halogenated compounds.

π-π Stacking: The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing substituents, could promote π-π stacking interactions between adjacent rings in the crystal lattice.

C-H···F and C-H···N Interactions: Weak hydrogen bonds involving the aromatic C-H groups as donors and the fluorine or nitrogen atoms as acceptors could also influence the crystal packing.

The interplay of these various intermolecular forces would determine the final three-dimensional architecture of the crystal, influencing its physical properties such as melting point and solubility.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. surfacesciencewestern.com These methods are highly effective for identifying the specific functional groups and structural motifs present in this compound. thermofisher.com FT-IR spectroscopy is particularly sensitive to polar bonds and hetero-nuclear functional groups, while Raman spectroscopy excels in detecting non-polar and homo-nuclear bonds. surfacesciencewestern.comthermofisher.com

The vibrational spectrum of this compound is expected to be complex, with characteristic bands arising from the pyridine core and its various substituents. The assignments of these bands can be made by comparing the spectrum to those of related substituted pyridines, such as fluoropyridines, bromopyridines, and trifluoromethyl-substituted aromatics. rsc.orgnih.govnih.gov

Key vibrational modes anticipated for this molecule include:

Pyridine Ring Vibrations: The aromatic pyridine ring gives rise to several characteristic stretching and deformation modes. The C=C and C=N stretching vibrations are typically observed in the 1400-1610 cm⁻¹ region. researchgate.net Ring breathing modes, which involve the symmetric expansion and contraction of the entire ring, are often strong in the Raman spectrum and typically appear around 990-1030 cm⁻¹. researchgate.net

C-F Stretching: The strong electronegativity of fluorine results in a C-F stretching vibration that is typically intense in the IR spectrum, appearing in the 1200-1350 cm⁻¹ range. The exact position is influenced by the electronic environment of the aromatic ring. nih.gov

C-Br Stretching: The C-Br stretching vibration occurs at lower frequencies due to the larger mass of the bromine atom and is expected in the 500-650 cm⁻¹ region.

Trifluoromethyl (CF₃) Group Vibrations: The CF₃ group is characterized by strong, distinct absorption bands. The symmetric and asymmetric C-F stretching modes are typically found in the 1100-1350 cm⁻¹ range and are often among the most intense bands in the IR spectrum. CF₃ bending and rocking modes appear at lower wavenumbers.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)Primary Spectroscopic Activity
Pyridine RingC=C, C=N Stretching1400 - 1610IR, Raman
Pyridine RingRing Breathing990 - 1030Raman (strong)
C-FStretching1200 - 1350IR (strong)
C-BrStretching500 - 650IR, Raman
-CF₃Asymmetric & Symmetric Stretching1100 - 1350IR (very strong)
-CF₃Deformation/Bending600 - 800IR, Raman

To achieve unambiguous assignment of the observed vibrational bands, experimental FT-IR and Raman data are often correlated with theoretical calculations. nih.gov Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are widely used to compute the equilibrium geometry and harmonic vibrational frequencies of molecules. nih.gov

The calculated frequencies are systematically higher than experimental values due to the neglect of anharmonicity and the use of an incomplete basis set. Therefore, they are typically scaled using empirical scaling factors to improve agreement with the experimental data. researchgate.net The potential energy distribution (PED) analysis derived from these calculations allows for the quantitative assignment of each vibrational mode to specific internal coordinates (stretches, bends, torsions), providing a deeper understanding of the nature of the molecular vibrations. researchgate.net This computational approach is invaluable for distinguishing between overlapping bands and confirming the assignments of the pyridine ring modes, which can be complex due to coupling with substituent vibrations. rsc.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the structural analysis of this compound. Its primary function is to provide an extremely accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition of the molecule. nih.gov The theoretical exact mass of C₆H₃BrF₄N ([M]⁺) is 243.9439 u. An experimental HRMS measurement within a narrow tolerance (typically < 5 ppm) of this value would confirm the molecular formula.

Furthermore, analysis of the isotopic pattern of the molecular ion provides crucial information. The presence of bromine, with its two abundant isotopes ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), would result in a characteristic M and M+2 isotopic pattern of nearly equal intensity, serving as a definitive indicator of a single bromine atom in the structure.

Tandem mass spectrometry (MS/MS) experiments can be employed to study the fragmentation pathways of the molecular ion. By inducing fragmentation and analyzing the resulting daughter ions, the connectivity of the molecule can be inferred. For this compound, plausible fragmentation pathways would involve the loss of the substituents or cleavage of the pyridine ring.

Table 2: Plausible Fragments of this compound in HRMS

Proposed Fragment IonNeutral LossTheoretical Exact Mass (for ⁷⁹Br, ¹²C, ¹⁹F, ¹⁴N, ¹H)
[C₆H₃F₄N]⁺Br165.0198
[C₅H₃BrFN]⁺CF₃174.9515
[C₆H₃BrF₃N]⁺F224.9469
[C₅F₄N]⁺C, H₃, Br161.9967

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Ultraviolet-visible (UV-Vis) absorption and fluorescence emission spectroscopy are used to investigate the electronic properties of a molecule. These techniques provide information about the electronic transitions between different molecular orbitals.

The electronic spectrum of this compound, like other pyridine derivatives, is expected to be dominated by π→π* and n→π* transitions. researchgate.net

π→π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy, high-intensity absorptions. For substituted pyridines, these bands often appear in the 200-280 nm range.

n→π Transitions:* This type of transition involves the excitation of a non-bonding electron from the nitrogen atom's lone pair to a π* antibonding orbital of the pyridine ring. These transitions are symmetry-forbidden and thus have a much lower intensity compared to π→π* transitions. They typically appear at longer wavelengths, often above 270 nm.

The substituents (Br, F, CF₃) have a significant impact on the energies of these transitions. The electron-withdrawing nature of the trifluoromethyl group and the halogens is expected to stabilize the ground state and the n-orbital, potentially leading to a hypsochromic (blue) shift of the n→π* transition compared to unsubstituted pyridine. Conversely, the π-donating ability of the halogens through their lone pairs could cause a bathochromic (red) shift in the π→π* transitions. mdpi.com

The polarity of the solvent can significantly influence the position of absorption and emission maxima, a phenomenon known as solvatochromism. nih.gov The study of these shifts provides insight into the nature of the electronic transition and the difference in dipole moment between the ground and excited states. mdpi.com

n→π Transitions:* In polar, protic solvents (e.g., ethanol, water), the lone pair on the nitrogen atom can be stabilized by hydrogen bonding. This stabilization increases the energy gap for the n→π* transition, resulting in a hypsochromic (blue) shift in the absorption maximum as solvent polarity increases. nih.govorientjchem.org

π→π Transitions:* The excited state of a π→π* transition is generally more polar than the ground state. Therefore, polar solvents will stabilize the excited state more than the ground state, leading to a decrease in the transition energy. This results in a bathochromic (red) shift in the absorption maximum with increasing solvent polarity. nih.govmdpi.com

The emission spectrum (fluorescence) is also sensitive to the solvent environment. A larger Stokes shift (the difference in wavelength between the absorption and emission maxima) is often observed in more polar solvents, indicating a greater degree of solvent reorganization around the molecule in its excited state before emission occurs. nih.gov

Table 3: Predicted Solvent Effects on Electronic Transitions of this compound

Transition TypeSolvent Polarity ChangeExpected Shift in λmaxReason
n → πNon-polar → Polar ProticHypsochromic (Blue Shift)Stabilization of ground state n-orbital via hydrogen bonding. nih.gov
π → πNon-polar → PolarBathochromic (Red Shift)Greater stabilization of the more polar excited state. mdpi.com

Computational and Theoretical Investigations of 4 Bromo 5 Fluoro 2 Trifluoromethyl Pyridine

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. It is particularly useful for optimizing molecular geometry and analyzing electronic properties.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For 4-bromo-5-fluoro-2-(trifluoromethyl)pyridine, calculations would seek the lowest energy conformation. The pyridine (B92270) ring is expected to be planar, with the substituents (Br, F, and CF3) lying in or symmetrically positioned relative to this plane.

DFT calculations, for instance using the B3LYP functional with a basis set like 6-311++G(d,p), would precisely compute bond lengths and angles. The geometry is influenced by the electronic and steric effects of the substituents. The potent electron-withdrawing nature of the trifluoromethyl group and the electronegativity of the fluorine and bromine atoms significantly impact the bond lengths and angles of the pyridine ring compared to unsubstituted pyridine. An illustrative table of what such optimized parameters might look like, based on a DFT study of a related compound, 2-chloro-4-(trifluoromethyl) pyridine, is presented below.

Illustrative Optimized Geometric Parameters (Based on a related molecule)

ParameterBondCalculated Value (Å or °)
Bond LengthC-Br~1.89 Å
Bond LengthC-F (ring)~1.35 Å
Bond LengthC-C (CF3)~1.51 Å
Bond LengthC-F (CF3)~1.34 Å
Bond AngleC-C-Br~119°
Bond AngleC-C-F (ring)~120°
Bond AngleC-C-CF3~121°

Note: These values are illustrative and represent typical ranges for such bonds. Actual calculated values would be specific to the molecule.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be distributed primarily over the electron-rich π-system of the pyridine ring and the lone pairs of the halogen atoms. The LUMO, conversely, would be localized on the π-system but significantly influenced by the powerful electron-withdrawing trifluoromethyl group, making the carbon atom to which it is attached highly electrophilic.

Illustrative Frontier Orbital Energies

OrbitalEnergy (eV)
HOMO-6.8 eV
LUMO-1.5 eV
HOMO-LUMO Gap (ΔE)5.3 eV

Note: These energy values are hypothetical examples to illustrate the output of a DFT calculation.

This relatively large energy gap would suggest that this compound is a kinetically stable molecule.

A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution within a molecule. It is invaluable for predicting how a molecule will interact with other charged species. The MEP map is color-coded: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

In this compound, the MEP surface would likely show:

Negative Potential (Red): Concentrated around the electronegative nitrogen atom of the pyridine ring and the fluorine atom, indicating these are the primary sites for interaction with electrophiles or for hydrogen bonding.

Positive Potential (Blue): Located on the hydrogen atoms of the ring and potentially on the bromine atom, forming a "σ-hole" which can engage in halogen bonding. The area around the carbon attached to the CF3 group would also be highly positive.

Neutral/Intermediate Potential (Green): Covering the carbon backbone of the pyridine ring.

This analysis highlights the molecule's electrophilic and nucleophilic centers, guiding the prediction of its reactive behavior.

Investigation of Chemical Reactivity Descriptors (e.g., Fukui Functions)

To gain a more quantitative insight into reactivity, descriptors derived from DFT, such as Fukui functions, can be calculated. Fukui functions identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. This goes beyond the general picture provided by MEP by quantifying the reactivity of each atomic site.

For this compound, the analysis would likely predict:

Site for Nucleophilic Attack: The carbon atoms attached to the strong electron-withdrawing groups (CF3) and halogens (Br, F) would be the most probable sites. Specifically, the C2 and C4 positions are activated towards nucleophilic substitution.

Site for Electrophilic Attack: The nitrogen atom is the most likely site for electrophilic attack due to its lone pair of electrons.

These descriptors are crucial for predicting regioselectivity in chemical reactions involving this molecule.

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the most energetically favorable reaction mechanism and predict reaction rates.

Since this compound is already halogenated and trifluoromethylated, mechanistic studies would focus on its subsequent reactions rather than its formation. Key reactions could include:

Nucleophilic Aromatic Substitution (SNAr): Theoretical studies could model the displacement of the bromide or fluoride (B91410) ions by a nucleophile. DFT calculations would help determine which halogen is more easily displaced by mapping the energy profiles of both potential pathways, including the Meisenheimer complex intermediates. The strong electron-withdrawing effect of the CF3 group at the C2 position and the nitro-like effect of the ring nitrogen activate the ring for such attacks.

Cross-Coupling Reactions: The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Computational studies can elucidate the mechanism of these reactions, including the oxidative addition, transmetalation, and reductive elimination steps. These calculations help in understanding ligand effects and optimizing reaction conditions.

By modeling these transition states and reaction coordinates, a detailed understanding of the molecule's reactivity in synthetic transformations can be achieved.

Energy Profiles and Activation Barriers

No published research was found detailing the energy profiles or activation barriers for reactions involving this compound. Such studies would typically involve quantum chemical calculations to map the potential energy surface of a reaction pathway, identifying transition states and calculating the energy required to overcome them.

Prediction and Analysis of Nonlinear Optical (NLO) Properties

There is no available data from theoretical predictions or experimental analysis regarding the nonlinear optical (NLO) properties of this compound. NLO studies on other organic molecules often involve calculating properties like the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) to assess their potential in optical applications. journaleras.comsemanticscholar.org Without specific studies on the target molecule, no such data can be presented.

Solvent Effects Modeling using Continuum Models (e.g., IEF-PCM)

Information on the modeling of solvent effects on this compound using continuum models such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM) is not available. This computational technique is used to understand how a solvent medium influences the geometry, stability, and electronic properties of a solute molecule. gaussian.comresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

No studies performing Natural Bond Orbital (NBO) analysis on this compound were identified. NBO analysis is a theoretical method used to investigate charge transfer, hyperconjugative interactions, and the nature of bonding within a molecule, providing insight into its electronic structure and stability. nih.govscirp.orgresearchgate.net

Applications of 4 Bromo 5 Fluoro 2 Trifluoromethyl Pyridine As a Key Synthetic Building Block

Precursor for the Construction of Diverse Heterocyclic Systems

The inherent reactivity of the carbon-bromine and carbon-fluorine bonds, coupled with the electronic nature of the trifluoromethylated pyridine (B92270) ring, makes 4-bromo-5-fluoro-2-(trifluoromethyl)pyridine an excellent starting point for the synthesis of a wide array of more complex heterocyclic structures.

The bromine atom at the 4-position of the pyridine ring is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov This reactivity allows for the straightforward introduction of a wide range of substituents at this position, leading to a diverse library of pyridine derivatives.

Key cross-coupling reactions applicable to this building block include:

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the bromo-pyridine with various aryl or heteroaryl boronic acids or esters. nih.govnih.govbeilstein-journals.org This is one of the most widely used methods to introduce new aromatic rings, creating biaryl structures that are common in medicinal chemistry. nih.gov

Sonogashira Coupling: By reacting with terminal alkynes, the Sonogashira reaction introduces alkynyl groups at the 4-position. soton.ac.ukwikipedia.orgorganic-chemistry.org These resulting alkynylpyridines are themselves versatile intermediates for further transformations or can be target molecules in materials science. wikipedia.orgnih.gov

Buchwald-Hartwig Amination: This reaction is a cornerstone for C-N bond formation, allowing for the introduction of a wide variety of primary and secondary amines or amides at the C4 position. wikipedia.orgorganic-chemistry.orgnih.gov This provides direct access to 4-aminopyridine (B3432731) derivatives, a privileged scaffold in many biologically active compounds.

The table below illustrates the versatility of this compound in these fundamental cross-coupling reactions.

Reaction Type Coupling Partner Catalyst System (Typical) Product Type
Suzuki-MiyauraArylboronic AcidPd catalyst (e.g., Pd(PPh₃)₄), Base4-Aryl-5-fluoro-2-(trifluoromethyl)pyridine
SonogashiraTerminal AlkynePd catalyst, Cu(I) co-catalyst, Base4-Alkynyl-5-fluoro-2-(trifluoromethyl)pyridine
Buchwald-HartwigAmine / AmidePd catalyst, Ligand, Base4-Amino-5-fluoro-2-(trifluoromethyl)pyridine

This table provides representative examples of common cross-coupling reactions.

Beyond simple substitution, this compound serves as a strategic precursor for the synthesis of fused polycyclic systems, where the pyridine ring is annulated with another heterocyclic or carbocyclic ring. researchgate.netias.ac.in Such structures are of significant interest in medicinal chemistry and materials science due to their rigid, planar nature which can facilitate strong interactions with biological targets. researchgate.net

The general strategy involves a two-step sequence:

Initial Functionalization: A cross-coupling reaction, typically at the C4-bromo position, is used to install a substituent containing a reactive functional group.

Intramolecular Cyclization: The installed group then undergoes an intramolecular reaction with another position on the pyridine ring or the substituent itself to form a new ring.

For example, a Sonogashira coupling could introduce an alkynyl group bearing a terminal alcohol. Subsequent intramolecular cyclization could lead to the formation of a furo[3,2-c]pyridine (B1313802) ring system. Similarly, installing an ortho-functionalized aniline (B41778) via Buchwald-Hartwig amination could be followed by a cyclization reaction to construct pyrido-fused quinazolines or other related heterocycles. researchgate.netmdpi.com The trifluoromethyl group often plays a crucial role in these cyclizations by influencing the electrophilicity of adjacent carbon atoms. researchgate.net

Enabling Functionalization and Late-Stage Derivatization of Complex Molecules

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying a complex, drug-like molecule in the final steps of its synthesis. nih.govacs.orgresearchgate.net This approach avoids the need for a lengthy de novo synthesis for each new analog, thereby streamlining the optimization of lead compounds. nih.govacs.org

This compound is an excellent reagent for LSF. A complex molecule or natural product can be modified to incorporate this pyridine moiety. Once installed, the C-Br bond serves as a reliable handle for introducing further diversity via palladium catalysis. nih.govresearchgate.net This allows medicinal chemists to rapidly explore how different substituents at the 4-position of the pyridine ring affect the biological activity and pharmacokinetic properties of the parent molecule. The robustness and high functional group tolerance of modern cross-coupling reactions make this a highly effective strategy for modifying intricate molecular architectures. acs.org

Utility in the Development of Novel Synthetic Methodologies

The development of new synthetic methods often relies on testing the reaction on challenging substrates to prove its utility and scope. The electron-deficient nature of the pyridine ring in this compound, caused by the combined electron-withdrawing effects of the ring nitrogen, the fluorine atom, and the trifluoromethyl group, makes it a valuable substrate for this purpose.

This compound can be used to:

Test New Catalysts: The efficiency of new palladium catalysts or ligands for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can be benchmarked using this electron-deficient and potentially sterically hindered substrate. chemrxiv.org

Explore C-F Bond Activation: While the C-F bond is generally stronger than the C-Br bond, its activation is a major area of research. This molecule provides a platform to study selective C-F bond functionalization in the presence of a more reactive C-Br bond. chemrxiv.org

Develop Novel Annulation Reactions: Its multiple reaction sites make it a candidate for developing novel cascade or domino reactions that rapidly build molecular complexity, leading to new fused heterocyclic systems. acs.org

A recent study on the defluoroallylation of 4-trifluoromethylpyridines highlights how such molecules are used to pioneer new transformations, in this case invoking a pyridyldifluoromethyl anion intermediate to achieve an asymmetric transformation of the CF₃ group. chemrxiv.org

Precursor in Medicinal Chemistry Research for Advanced Intermediates (excluding clinical efficacy)

Substituted trifluoromethylpyridines are prevalent scaffolds in a multitude of clinically relevant molecules, particularly in the area of oncology and immunology as kinase inhibitors. acs.orged.ac.ukmdpi.com this compound serves as a key precursor for advanced intermediates in the synthesis of these potential therapeutic agents.

For instance, the synthesis of Relacorilant, a selective glucocorticoid receptor antagonist, utilizes 2-bromo-4-(trifluoromethyl)pyridine (B130479) as a key intermediate. jst.go.jp Similarly, many kinase inhibitors feature a core structure where a substituted pyridine is linked to another heterocyclic system. The C4-bromo position of the target compound provides a reliable attachment point for elaborated side chains or other key heterocyclic fragments via cross-coupling. acs.orgmdpi.com The fluorine and trifluoromethyl groups are retained in the final molecule to modulate its drug-like properties, such as metabolic stability and cell permeability. nih.govccspublishing.org.cn The ability to synthesize complex intermediates from this building block is therefore of high value in programs aimed at discovering new kinase inhibitors and other targeted therapies. jst.go.jpresearchgate.net

Q & A

What are the common synthetic routes for 4-bromo-5-fluoro-2-(trifluoromethyl)pyridine, and how can intermediates be optimized for yield?

Basic
The synthesis typically involves halogenation and fluorination of pyridine precursors. For example, bromo-fluoro pyridine derivatives are often synthesized via regioselective halogenation using catalysts like nickel complexes, as demonstrated in reductive coupling methods for substituted pyridines . Key intermediates, such as 2-chloro-5-(trifluoromethyl)pyridine, serve as model substrates for functionalization . Optimization involves adjusting reaction temperatures, catalysts (e.g., Pd/Cu systems), and solvent polarity to enhance regioselectivity and minimize byproducts .

How should researchers characterize this compound using spectroscopic and computational methods?

Basic
Nuclear Magnetic Resonance (NMR) is critical for confirming substituent positions, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups like C-F and C-Br bonds. Computational methods, such as Density Functional Theory (DFT), predict vibrational frequencies and electron distribution, aligning with experimental spectra for validation . For example, DFT studies on analogous pyridine derivatives have clarified charge-sharing mechanisms between substituents and the aromatic ring .

What strategies address regioselectivity challenges during further functionalization of this compound?

Advanced
Regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) can be controlled using directing groups or steric effects. Studies on chloro-trifluoromethyl pyridines show that electron-withdrawing groups (e.g., -CF₃) direct electrophilic substitution to specific positions . For instance, Schlosser’s work on regioexhaustive functionalization highlights the use of meta-directing substituents to guide bromination/fluorination . Computational modeling (e.g., molecular docking) can pre-screen reactive sites to design targeted reactions .

How do substituent positions influence biological activity, and how can contradictions in structure-activity relationship (SAR) studies be resolved?

Advanced
Substituent positioning significantly impacts bioactivity. In CYP1B1 inhibitors, C2-substituted pyridines exhibit 10-fold higher potency than C3/C4 analogues due to enhanced steric compatibility with the enzyme’s active site . Contradictions in SAR may arise from differential metabolic stability or solvent effects. For example, 4a (a C2-pyridine derivative) showed superior plasma stability in rats compared to C3 analogues, emphasizing the need for in vivo validation alongside in vitro assays . Multi-parametric analyses (e.g., QSAR models) integrating electronic, steric, and solubility parameters can resolve discrepancies .

What computational methods predict the compound’s reactivity and interactions in biological or material science applications?

Advanced
DFT and molecular docking are pivotal. DFT studies on pyridine derivatives reveal charge-transfer interactions between electron-deficient rings (e.g., -CF₃) and metal surfaces, relevant for corrosion inhibition . Molecular docking of analogues like 2-amino-3-chloro-5-(trifluoromethyl)pyridine demonstrates binding affinities to cancer targets via donor-acceptor interactions, guiding drug design . Machine learning models trained on pyridine derivative datasets can further predict reaction pathways or bioactivity .

How can reaction conditions be optimized to reduce byproducts during large-scale synthesis?

Methodological
Byproduct formation is mitigated via controlled temperature gradients and catalytic systems. For halogenated pyridines, slow addition of brominating agents (e.g., NBS) at -20°C reduces dihalogenation . Solvent screening (e.g., DMF vs. THF) impacts reaction kinetics; polar aprotic solvents enhance solubility of intermediates . Continuous-flow systems improve heat/mass transfer, reducing side reactions in scaled-up syntheses .

How should researchers analyze conflicting data on inhibition potency across studies?

Methodological
Discrepancies in IC₅₀ values may stem from assay variability (e.g., EROD vs. fluorescence-based CYP1B1 assays) . Normalize data using reference inhibitors (e.g., α-naphthoflavone) and validate via orthogonal assays (e.g., enzymatic vs. cellular). Meta-analyses of substituent effects across studies can identify outliers, while molecular dynamics simulations explain binding mode variations .

What analytical techniques best assess the compound’s purity and stability under storage?

Analytical
High-Performance Liquid Chromatography (HPLC) with UV detection quantifies purity (>95% threshold). Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation, with LC-MS identifying hydrolysis or oxidation products . For hygroscopic derivatives, Karl Fischer titration ensures moisture control during storage .

What biological applications are suggested by structural analogs of this compound?

Application-Oriented
Analogues like 2-amino-3-chloro-5-(trifluoromethyl)pyridine show antitumor activity in mesothelioma models, suggesting potential oncology applications . CYP1B1 inhibitors with pyridine scaffolds are explored for targeting estrogen-driven cancers . In materials science, trifluoromethyl pyridines act as corrosion inhibitors via adsorption on metal surfaces .

How to design experiments evaluating this compound’s role in corrosion inhibition?

Experimental Design
Use electrochemical methods (e.g., potentiodynamic polarization, EIS) to measure corrosion rates on metals like steel in acidic media. Compare inhibition efficiency (%) with/without the compound. DFT calculations model adsorption energies and electron density maps to validate experimental findings . Synchrotron X-ray diffraction can characterize surface films formed by the inhibitor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.